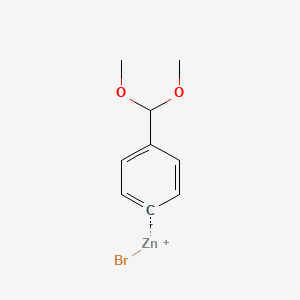
4-(Dimethoxymethyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethoxymethyl)phenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in facilitating various carbon-carbon bond-forming reactions, making it a crucial reagent in the field of synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)phenylzinc bromide typically involves the reaction of 4-(Dimethoxymethyl)bromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(Dimethoxymethyl)bromobenzene+Zn→4-(Dimethoxymethyl)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It can act as a nucleophile, attacking electrophilic centers in substrates to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are often used as catalysts.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
4-(Dimethoxymethyl)phenylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to construct complex organic molecules through carbon-carbon bond formation.
Medicinal Chemistry: It serves as a key intermediate in the synthesis of biologically active compounds.
Material Science: It is employed in the preparation of functional materials with specific electronic and optical properties.
Agrochemical Research: It is used in the synthesis of novel agrochemicals with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 4-(Dimethoxymethyl)phenylzinc bromide involves its role as a nucleophile in various organic reactions. The organozinc reagent forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the electrophilic substrate. This process involves the formation of a transient organopalladium intermediate, which undergoes reductive elimination to yield the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methylthio)phenylzinc bromide
- 4-(Trifluoromethyl)phenylzinc bromide
Comparison
Compared to similar compounds, 4-(Dimethoxymethyl)phenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of the dimethoxymethyl group enhances its nucleophilicity, making it more effective in certain coupling reactions. Additionally, its solubility in tetrahydrofuran ensures better handling and compatibility with various reaction conditions.
Propriétés
Formule moléculaire |
C9H11BrO2Zn |
|---|---|
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
bromozinc(1+);dimethoxymethylbenzene |
InChI |
InChI=1S/C9H11O2.BrH.Zn/c1-10-9(11-2)8-6-4-3-5-7-8;;/h4-7,9H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
XCHOXZGDMVMWKI-UHFFFAOYSA-M |
SMILES canonique |
COC(C1=CC=[C-]C=C1)OC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


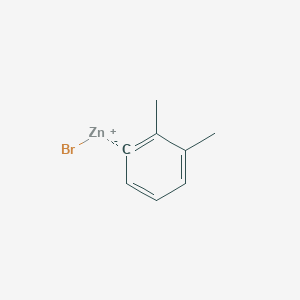
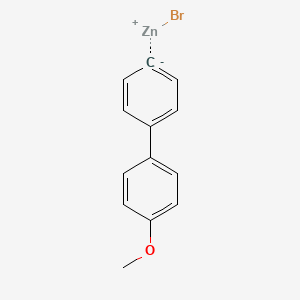
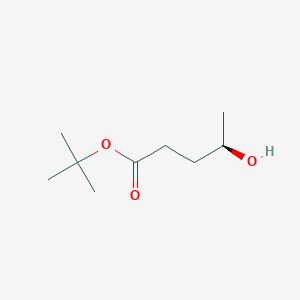


![Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
![3-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892436.png)
![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
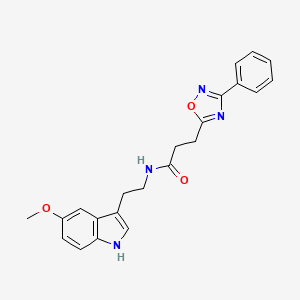
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
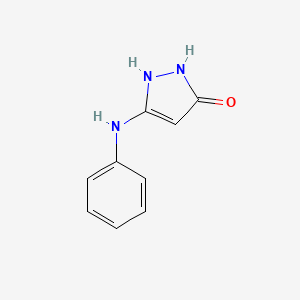
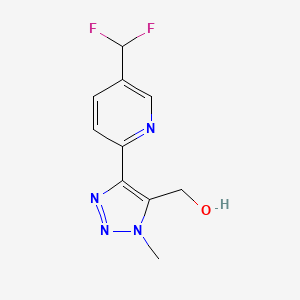
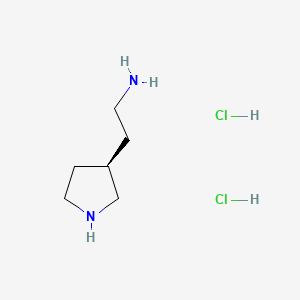
![(S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B14892493.png)
